molecular formula C13H15ClN2O2 B7644358 N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B7644358
M. Wt: 266.72 g/mol
InChI Key: HOPBMHWBCPOEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMA, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase and the modulation of the immune response. Histone deacetylase is an enzyme that plays a role in gene expression and is often overexpressed in cancer cells. By inhibiting this enzyme, this compound may help to prevent the growth and spread of cancer cells. Additionally, this compound may modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, this compound has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound in cancer, inflammation, and neurological disorders. Another area of research could focus on developing more soluble forms of this compound to improve its administration in lab experiments. Finally, clinical trials could be conducted to investigate the safety and efficacy of this compound in humans for therapeutic applications.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized through the reaction of 3-chloro-2-methylbenzoyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of the enzyme histone deacetylase, which plays a role in the development and progression of cancer. Inflammation research has also shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9-10(14)4-2-5-11(9)15-12(17)8-16-7-3-6-13(16)18/h2,4-5H,3,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPBMHWBCPOEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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